molecular formula C14H12F2N2O3S B4646730 2,6-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide

2,6-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide

Cat. No.: B4646730
M. Wt: 326.32 g/mol
InChI Key: XJKMJNKGESZUDO-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide is a synthetic organic compound characterized by the presence of two fluorine atoms at the 2nd and 6th positions on the benzene ring, a methyl group at the 2nd position, and a sulfamoyl group at the 5th position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methyl-5-sulfamoylaniline as the primary starting materials.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,6-difluorobenzoic acid and the amino group of 2-methyl-5-sulfamoylaniline. This is usually achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation of the sulfamoyl group can yield sulfonic acids.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Hydrolysis: Hydrolysis yields 2,6-difluorobenzoic acid and 2-methyl-5-sulfamoylaniline.

Scientific Research Applications

2,6-Difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The sulfamoyl group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action are essential to elucidate the pathways involved and to optimize its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: Shares the difluoro substitution pattern but lacks the amide and sulfamoyl groups.

    2,6-Difluoro-N-methylbenzamide: Similar structure but with a methyl group instead of the 2-methyl-5-sulfamoylphenyl group.

    2,6-Difluoro-3-methoxy-N-(2-methyl-2-propanyl)benzamide: Contains a methoxy group and a different substituent on the amide nitrogen.

Uniqueness

2,6-Difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide is unique due to the presence of both the sulfamoyl and difluoro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-difluoro-N-(2-methyl-5-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-8-5-6-9(22(17,20)21)7-12(8)18-14(19)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKMJNKGESZUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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